molecular formula C8H9ClN2O B136197 2-chloro-N-(5-methylpyridin-2-yl)acetamide CAS No. 143416-74-4

2-chloro-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B136197
CAS No.: 143416-74-4
M. Wt: 184.62 g/mol
InChI Key: RFGPQTBLGABJQR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of pyridine, characterized by the presence of a chloro group and an acetamide group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)acetamide typically involves the reaction of 5-methyl-2-pyridinamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-methyl-2-pyridinamine+chloroacetyl chlorideThis compound+HCl\text{5-methyl-2-pyridinamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-methyl-2-pyridinamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

    Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products:

Scientific Research Applications

2-Chloro-N-(5-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the acetamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are ongoing to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

  • 2-Chloro-N-(2-pyridinyl)acetamide
  • 2-Chloro-N-(3-methylpyridin-2-yl)acetamide
  • 2-Chloro-N-(4-methylpyridin-2-yl)acetamide

Comparison:

Properties

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPQTBLGABJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408850
Record name 2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143416-74-4
Record name 2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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